Tivantinib
Description
Contextualization within Receptor Tyrosine Kinase Inhibitor Development
Tivantinib emerged within the broader field of receptor tyrosine kinase (RTK) inhibitor development, a significant area of cancer research focused on targeting the aberrant signaling pathways driven by these kinases in various malignancies frontiersin.orgaacrjournals.orgdrugbank.com. MET, the high-affinity receptor for hepatocyte growth factor (HGF), is an RTK that is frequently activated or dysregulated in numerous human cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), colorectal, ovarian, breast, gastric, and renal cancers frontiersin.orgaacrjournals.orgdrugbank.commdpi.com. The HGF/c-Met signaling pathway plays crucial roles in processes vital for tumor progression, such as cell growth, survival, migration, invasion, and angiogenesis frontiersin.orgdrugbank.comresearchgate.netdovepress.comdaiichisankyo.us. Given its central role in cancer biology, c-Met became an attractive target for therapeutic intervention, leading to the development of various MET inhibitors aacrjournals.orgnih.gov. This compound was developed as a selective inhibitor of the c-Met receptor tyrosine kinase frontiersin.orgdaiichisankyo.usncats.io. It was initially distinguished by its proposed non-ATP competitive binding mechanism, interacting with and stabilizing an inactive conformation of c-Met frontiersin.orgncats.iotaylorandfrancis.comapexbt.comguidetopharmacology.orgaacrjournals.org. This mechanism differentiated it from many other kinase inhibitors that compete with ATP for the binding site taylorandfrancis.comapexbt.com. Preclinical studies indicated that this compound exhibited antitumor activity across a range of human tumor cell lines and in xenograft models apexbt.comaacrjournals.orgdrugdiscoverynews.com.
Evolution of this compound's Research Profile and Initial Hypotheses
The initial hypothesis driving this compound research was that its anti-tumor activity was primarily mediated through the inhibition of the HGF/c-Met signaling pathway drugbank.comresearchgate.netdovepress.comnih.govnih.gov. Preclinical data suggested that this compound could perturb constitutive and ligand-mediated MET phosphorylation, thereby arresting downstream signaling pathways such as RAS-MAPK, PI3K-AKT, and STAT3, and leading to reduced proliferation, invasion, metastasis, and the induction of apoptosis in MET-expressing cells frontiersin.orgmdpi.comresearchgate.netdovepress.com. Early academic and clinical investigations focused on evaluating this compound as a selective c-Met inhibitor in various cancers where MET dysregulation was implicated frontiersin.orgmdpi.comdaiichisankyo.usncats.io.
However, the research profile of this compound evolved as subsequent studies presented findings that questioned its sole reliance on c-Met inhibition for its observed cytotoxic effects aacrjournals.orgnih.gov. Some investigators failed to find that this compound could suppress c-MET phosphorylation, despite initial suggestions of interference with MET enzymatic activity under specific in vitro conditions frontiersin.orgaacrjournals.org. Studies emerged proposing alternative mechanisms of action, notably the inhibition of tubulin polymerization and microtubule destabilization, which could contribute to its preclinical activity and induce G2/M cell cycle arrest and apoptosis independently of MET aacrjournals.orgnih.govniper.gov.inasco.orgascopubs.orgresearchgate.net. This led to a divergence in the understanding of this compound's precise molecular target and mechanism, prompting further investigation into its cellular actions aacrjournals.orgnih.govniper.gov.in. Despite these questions, clinical trials continued to evaluate this compound, often focusing on patient populations with high MET expression based on the initial hypothesis that these tumors would be more sensitive to MET inhibition dovepress.comdaiichisankyo.usdrugdiscoverynews.comnih.govnih.gov. The identification of biomarkers, such as tumor MET status, became an active area of research to predict sensitivity to this compound therapy dovepress.comdrugdiscoverynews.comnih.govtandfonline.com.
Detailed research findings from various studies have contributed to the understanding of this compound's effects. For instance, preclinical studies demonstrated this compound's ability to inhibit proliferation and induce apoptosis in various cancer cell lines aacrjournals.orgncats.ioapexbt.com. In neuroblastoma cell lines, this compound inhibited cell proliferation, induced apoptosis, blocked cell cycle progression at the G2/M phase, and suppressed 3D spheroid tumor growth mdpi.comresearchgate.netnih.gov. This was accompanied by the inhibition of c-MET phosphorylation and downstream signaling pathways like PI3K/AKT, JAK/STAT, and Ras/Raf mdpi.comnih.gov.
While interactive data tables are not feasible in this format, key quantitative findings from research studies can be summarized:
| Study Focus (Cancer Type) | Study Phase | Key Finding (Relevant to Efficacy/Mechanism) | Citation |
| HCC (Second-line) | Phase II | Improved time to progression with this compound vs. placebo, especially in MET-high patients. | frontiersin.orgdovepress.comnih.gov |
| HCC (MET-high) | Phase II | Significant survival benefit (TTP, PFS, OS) in MET-high patients on this compound vs. placebo. | dovepress.comnih.govtandfonline.com |
| Neuroblastoma (Preclinical) | In vitro/vivo | Inhibited proliferation, induced apoptosis, blocked G2/M, suppressed spheroid growth; inhibited c-MET signaling. | mdpi.comresearchgate.netnih.gov |
| mCRPC | Phase II | Significantly improved progression-free survival with this compound vs. placebo. | asco.org |
| Triple-Negative Breast Cancer | Phase II | Limited activity as monotherapy; low rate of PFS ≥ 6 months. | ascopubs.org |
| NSCLC (with Erlotinib) | Phase II | Trend towards improved overall and progression-free survival for combination vs. placebo plus erlotinib (B232). | dovepress.com |
| Metastatic Colorectal Cancer (with Irinotecan (B1672180)/Cetuximab) | Phase 1/2 | No statistically significant improvement in progression-free survival for the combination. | nih.gov |
| Various Solid Tumors (Preclinical) | In vitro/vivo | Antitumor activity demonstrated in various cell lines and xenograft models. | apexbt.comaacrjournals.orgdrugdiscoverynews.com |
| Drug Resistance | Preclinical | ABCG2 overexpression leads to this compound resistance; this compound is an ABCG2 substrate. | mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920316 | |
| Record name | Tivantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905854-02-6 | |
| Record name | Tivantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905854-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 905854-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TIVANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action: a Complex Interrogation
c-MET Receptor Tyrosine Kinase Inhibition
Tivantinib functions as a selective inhibitor of the cellular mesenchymal-epithelial transcription factor (c-MET), a receptor tyrosine kinase that plays crucial roles in cell growth, survival, invasion, and metastasis. ncats.ionih.govdrugbank.com Dysregulation of the HGF/c-MET axis is frequently observed in various cancers. frontiersin.orgnih.govfrontiersin.org
Non-Adenosine Triphosphate (ATP) Competitive Binding Modality
Unlike many other tyrosine kinase inhibitors that compete with ATP for binding to the kinase domain, this compound is characterized as a non-ATP competitive inhibitor of c-MET. frontiersin.orgnih.govmdpi.comselleckchem.comtaylorandfrancis.com This modality involves binding to an allosteric site on the c-MET receptor, distinct from the ATP-binding site. taylorandfrancis.com This binding is thought to stabilize the inactive, unphosphorylated conformation of the kinase, thereby preventing its activation and downstream signaling. frontiersin.orgnih.govdovepress.com Research indicates that this compound can decrease the Vmax of c-MET without affecting the Km of ATP, supporting its non-ATP competitive mechanism and potentially contributing to its kinase selectivity. selleckchem.com
Disruption of Hepatocyte Growth Factor (HGF)/c-MET Axis Signaling
The binding of hepatocyte growth factor (HGF) to the c-MET receptor is the primary event that triggers receptor dimerization, autophosphorylation, and subsequent activation of downstream signaling pathways. frontiersin.orgnih.govfrontiersin.org this compound disrupts this HGF/c-MET axis signaling by targeting the inactive form of c-MET, thereby preventing the activation cascade initiated by HGF binding. frontiersin.orgnih.gov This disruption inhibits the signals that promote cell survival, invasion, and proliferation driven by the HGF/c-MET pathway. researchgate.netnih.gov
Modulation of Downstream Intracellular Signaling Cascades
Inhibition of c-MET by this compound leads to the modulation of several intracellular signaling pathways that are typically activated by the HGF/c-MET axis. frontiersin.orgnih.govnih.gov These pathways are integral to various cellular processes involved in cancer progression. d-nb.info
Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway
The PI3K/AKT pathway is a key downstream effector of c-MET signaling, playing a critical role in cell survival, growth, and proliferation. frontiersin.orgnih.govd-nb.info this compound has been shown to inhibit this pathway. Studies have demonstrated that this compound treatment can downregulate the phosphorylation of PI3K/AKT. nih.govresearchgate.net Research in neuroblastoma cells, for instance, revealed that this compound inhibits the expression of genes within the PI3K/AKT pathway, including PIK3CA and AKT1, in a concentration-dependent manner. nih.govmdpi.com
Data from research on glioblastoma cells also supports the inhibition of the PI3K/Akt/mTOR signaling pathway by this compound. nih.govresearchgate.net
| Cell Line | This compound Concentration | Effect on Cell Proliferation | Citation |
| U251 | 1 µmol/L | Repressed | nih.govresearchgate.net |
| T98MG | 1 µmol/L | Repressed | nih.govresearchgate.net |
| U251 | 0.1 µmol/L | Failed to retard | nih.govresearchgate.net |
| T98MG | 0.1 µmol/L | Failed to retard | nih.govresearchgate.net |
Furthermore, a PI3K activator was shown to significantly rescue the this compound-induced decrease in cell proliferation in glioblastoma cells, suggesting the involvement of the PI3K pathway in this compound's effects. nih.govresearchgate.net
Ras/Raf/Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The Ras/Raf/MAPK/ERK pathway is a central signaling route downstream of receptor tyrosine kinases like c-MET, involved in regulating cell growth, differentiation, and survival. frontiersin.orgnih.govd-nb.infoaacrjournals.orgfrontiersin.orgmdpi.com Research indicates that this compound modulates this pathway. Studies have shown that this compound treatment can inhibit the expression of genes in the Ras/Raf pathway, including MAPK1, MAPK2, and ERK2. nih.govmdpi.com This inhibition disrupts the signaling cascade that promotes uncontrolled cell proliferation and survival in cancer cells. researchgate.net
| Gene | Pathway Affected | Effect of this compound Treatment | Citation |
| PIK3CA | PI3K/AKT | Inhibited expression | nih.govmdpi.com |
| AKT1 | PI3K/AKT | Inhibited expression | nih.govmdpi.com |
| JAK2 | JAK/STAT | Inhibited expression | nih.govmdpi.com |
| STAT3 | JAK/STAT | Inhibited expression | nih.govmdpi.com |
| MAPK1 | Ras/Raf/MAPK/ERK | Inhibited expression | nih.govmdpi.com |
| MAPK2 | Ras/Raf/MAPK/ERK | Inhibited expression | nih.govmdpi.com |
| ERK2 | Ras/Raf/MAPK/ERK | Inhibited expression | nih.govmdpi.com |
Mammalian Target of Rapamycin (mTOR) Pathway
The mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, often found to be dysregulated in cancer. The c-MET receptor tyrosine kinase, when activated, can stimulate downstream signaling cascades including the PI3K/AKT/mTOR pathway. mrc.ac.ukuni.luharvard.educiteab.comciteab.com As an agent initially designed to disrupt c-MET signal transduction, this compound has been investigated for its potential impact on these downstream effectors. Studies have indicated that this compound can influence the mTOR pathway. For instance, research in glioblastoma cells demonstrated that this compound treatment led to a downregulation in the phosphorylation of S6K1 and S6, which are key downstream targets within the mTOR complex. outbreak.infoguidetopharmacology.org These findings suggest that this compound can block PI3K/Akt/mTOR signaling in certain cellular contexts, contributing to its anti-proliferative effects. outbreak.infoguidetopharmacology.org
Beta-Catenin and Notch Pathways
The Beta-Catenin and Notch pathways are involved in various cellular processes, including development, cell fate determination, and tissue homeostasis, and their aberrant activation is implicated in numerous cancers. The c-MET signaling pathway has been shown to stimulate both the Beta-Catenin and Notch pathways. nih.govfishersci.beciteab.comnih.gov The Wnt/β-catenin pathway, in particular, is crucial for cellular proliferation and motility, and mutations leading to β-catenin stabilization and accumulation are observed in cancers like hepatocellular carcinoma (HCC), resulting in the upregulation of pro-oncogenic genes. citeab.comnih.gov Research indicates that this compound can inhibit GSK3α and GSK3β, kinases that are central components of the Wnt/β-catenin pathway and involved in β-catenin phosphorylation and degradation. nih.govciteab.com Inhibition of GSK3 can potentially lead to the stabilization of β-catenin. nih.gov However, one study noted that this compound caused less undesirable stabilization of β-catenin compared to a pan-GSK3 inhibitor. nih.gov The Notch pathway also contributes to cancer cell proliferation, migration, and invasion. guidetopharmacology.org this compound's interference with c-MET signaling is considered to impact pathways downstream of c-MET, which include the Notch pathway. wikidata.orgnih.gov
c-MET-Independent Mechanisms of Action
Beyond its initial characterization as a c-MET inhibitor, a substantial body of research highlights that this compound exerts significant cytotoxic activity through mechanisms that are independent of cellular c-MET status. wikidata.orgmims.comfishersci.catranscriptionfactor.orgtocris.comzellbio.euharvard.edufishersci.dktocris.comnih.govalfa-chemistry.comguidetomalariapharmacology.orgmrc.ac.uk This has led to investigations into alternative molecular targets and pathways affected by this compound. A prominent c-MET-independent mechanism involves the disruption of microtubule dynamics. wikidata.orgmims.comfishersci.catranscriptionfactor.orgtocris.comzellbio.euharvard.edutocris.comnih.govalfa-chemistry.comguidetomalariapharmacology.orgmrc.ac.uk
Microtubules are essential components of the cytoskeleton, playing vital roles in maintaining cell shape, intracellular transport, and cell division. This compound has been shown to disrupt microtubule dynamics. wikidata.orgfishersci.catranscriptionfactor.orgtocris.comzellbio.euharvard.edutocris.comnih.govalfa-chemistry.comguidetomalariapharmacology.orgmrc.ac.uk This disruption interferes with the proper formation and function of the mitotic spindle, which is necessary for chromosome segregation during mitosis, thereby leading to anti-mitotic activity. harvard.edu
Further investigation into the effect of this compound on microtubules revealed that it directly interacts with tubulin, the protein subunit that forms microtubules. wikidata.orgtranscriptionfactor.orgnih.gov this compound has been shown to inhibit tubulin polymerization in a dose-dependent manner in cell-free assays and in cells. wikidata.orgtocris.comfishersci.dktocris.com Competitive binding assays have provided insights into the nature of this interaction, demonstrating that this compound competitively inhibits the binding of [3H]colchicine to purified tubulin. wikidata.orgtranscriptionfactor.orgnih.gov This suggests that this compound binds to the colchicine (B1669291) binding site on tubulin. wikidata.orgtranscriptionfactor.orgnih.gov Computer simulations have supported this finding, predicting that this compound can fit into the colchicine binding pocket of tubulin. wikidata.orgnih.gov
Research findings on the competitive binding of this compound and colchicine to tubulin are summarized below:
| Compound | Effect on [3H]Colchicine Binding to Tubulin | Nature of Inhibition |
| This compound | Inhibits in a dose-dependent manner | Competitive |
| Colchicine | Inhibits (as expected) | Competitive |
| Vincristine | Did not affect | Not competitive |
| Vinblastine | Did not affect | Not competitive |
| Crizotinib (B193316) | Did not affect | Not competitive |
| PHA-665752 | Did not affect | Not competitive |
The disruption of microtubule dynamics by this compound leads to a characteristic effect on the cell cycle. Studies have consistently shown that this compound treatment induces cell cycle arrest at the G2/M phase. wikidata.orgmims.comfishersci.catocris.comzellbio.euharvard.edutocris.comalfa-chemistry.comnih.gov This is a distinct outcome compared to other c-MET inhibitors like crizotinib and PHA-665752, which typically induce a G0/G1 cell cycle arrest. wikidata.orgtocris.comzellbio.eufishersci.dktocris.com The induction of G2/M arrest by this compound is associated with changes in cell cycle regulatory proteins, such as a reduction in cyclin A and an upregulation of cyclin B, consistent with cells accumulating in the later stages of the cell cycle before mitosis. wikidata.org This G2/M arrest has been observed in various cancer cell lines, irrespective of their c-MET addiction status. wikidata.orgtocris.comzellbio.eufishersci.dkalfa-chemistry.com
The differential effects of this compound and other c-MET inhibitors on the cell cycle are summarized below:
| Compound | Primary Effect on Cell Cycle |
| This compound | G2/M arrest |
| Crizotinib | G0/G1 arrest |
| PHA-665752 | G0/G1 arrest |
Microtubule Dynamics Disruption and Anti-Mitotic Activity
Promotion of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. nih.govaacrjournals.orgoncotarget.comresearchgate.netfrontiersin.org This effect appears to be mediated through several mechanisms. Studies have indicated that this compound can cause the cleavage of Procaspase-8, followed by the cleavage of Bid, suggesting activation of the extrinsic apoptotic pathway. oncotarget.com Furthermore, this compound enhances apoptosis by inhibiting the anti-apoptotic molecules Mcl-1 and Bcl-xl. oncotarget.com The induction of apoptosis by this compound has been observed to be dose- and time-dependent in cell line studies. oncotarget.com
Mitotic Spindle Perturbation
Research has demonstrated that this compound can affect microtubule dynamics and disrupt mitotic spindles. nih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgnih.gov This perturbation is consistent with this compound functioning as a microtubule depolymerizer. nih.govnih.gov Studies have shown that this compound treatment can lead to an increase in the frequency of monopolar spindle figures in cells. nih.gov This disruption of microtubule function and mitotic spindle formation contributes to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgnih.gov This mechanism of action appears to be independent of cellular MET status. aacrjournals.orgaacrjournals.org
Glycogen (B147801) Synthase Kinase 3 (GSK3) Alpha and Beta Inhibition
Recent studies have identified Glycogen Synthase Kinase 3 (GSK3) alpha and beta as novel targets of this compound. nih.govnih.govaacrjournals.orgresearchgate.net Unbiased chemical proteomics approaches have shown that this compound can inhibit GSK3α and GSK3β, and notably, it may be a more potent inhibitor of these kinases than of MET. nih.govnih.govresearchgate.net this compound has been shown to display higher potency for GSK3α compared to GSK3β. nih.govnih.govresearchgate.net The inhibition of GSK3 alpha and beta by this compound has been linked to the induction of apoptosis in cancer cells. nih.govnih.govaacrjournals.org
MYC Expression Regulation
This compound has also been observed to regulate MYC expression. researchgate.netnih.govsemanticscholar.orgresearchgate.net Oncogenic pathway analysis has shown that this compound can inhibit MYC expression, particularly in gastric cancer cells with VEGFA amplification. researchgate.netnih.gov MYC is a transcription factor that plays a crucial role in the regulation of cell cycle, proliferation, metabolism, differentiation, and apoptosis, and its deregulation is frequently associated with cancer. mednexus.orgfrontiersin.org
Investigation of this compound's Multifaceted Molecular Targeting Hypothesis
The accumulating evidence suggests that this compound's anticancer activity is not solely attributable to MET inhibition, leading to the hypothesis of its multifaceted molecular targeting. nih.govaacrjournals.orgaacrjournals.orgoncotarget.com Studies have shown that this compound exhibits cytotoxic activity regardless of c-MET gene copy number or the presence or absence of MET. aacrjournals.org Its ability to perturb microtubule dynamics and inhibit GSK3 alpha and beta, among other effects, supports the idea that this compound acts through multiple independent mechanisms. aacrjournals.orgaacrjournals.orgnih.govnih.gov This multifaceted activity may explain some of the observations in clinical trials, where the efficacy of this compound has not always correlated directly with MET expression levels in all patient populations. oncotarget.comnih.govascopubs.org Further research is ongoing to fully elucidate the complex interplay of this compound with various molecular targets and pathways.
Preclinical Investigations: in Vitro and in Vivo Models
Cell Line Studies
In vitro studies using various human cancer cell lines have been instrumental in understanding the direct effects of tivantinib on cancer cells.
Evaluation of Anti-Proliferative and Cytotoxic Activity
This compound has demonstrated potent anti-proliferative and cytotoxic activity in a variety of cancer cell lines, including those from hepatocellular carcinoma (HCC), non-small cell lung carcinoma (NSCLC), gastric cancer, multiple myeloma, and neuroblastoma. aacrjournals.orgnih.govmdpi.comnih.govtandfonline.comnih.gov Interestingly, studies have shown that this compound can inhibit the growth of tumor cells regardless of their MET status, suggesting a mechanism of action independent of MET kinase inhibition. aacrjournals.orgnih.govtandfonline.comdovepress.comuni-muenchen.denih.gov For example, this compound inhibited the growth of both wild-type and MET exon 16 knockout DLD-1 cells with similar efficiency. aacrjournals.org In neuroblastoma cell lines, this compound significantly and dose-dependently inhibited proliferation in both MYCN-amplified and non-amplified lines, while having minimal effect on non-cancerous fibroblast cell lines. mdpi.com
Data from cytotoxicity experiments in neuroblastoma cell lines show a range of IC50 values: mdpi.com
| Cell Line | MYCN Status | IC50 (µM) |
| IMR-32 | Amplified | 1.19 |
| NGP | Amplified | - |
| LAN-5 | Amplified | - |
| CHLA-255 | Non-amplified | - |
| SK-N-AS | Non-amplified | 7.32 |
| SH-SY5Y | Non-amplified | - |
(Note: Specific IC50 values for NGP, LAN-5, CHLA-255, and SH-SY5Y were not provided in the source snippet, only the range and values for IMR-32 and SK-N-AS.)
Colony formation assays have further validated the anti-proliferative effects of this compound, showing profound inhibition of colony formation in neuroblastoma cell lines at significantly lower doses. mdpi.com
Analysis of Apoptosis Induction Pathways
This compound has been shown to induce apoptosis in various cancer cell lines. aacrjournals.orgnih.govmdpi.comnih.govuni-muenchen.deoncotarget.comnih.gov Analysis of apoptosis induction pathways indicates that this compound can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govoncotarget.com
Studies have shown that this compound treatment leads to:
Increased sub-G1 cell fraction, a hallmark of apoptosis. aacrjournals.orgoncotarget.com
Cleavage of Procaspase-8, suggesting activation of the extrinsic pathway. oncotarget.comnih.gov
Cleavage of Bid, linking the extrinsic and intrinsic pathways. oncotarget.comnih.gov
Increased caspase-3 cleavage and caspase 3/7 activation. oncotarget.com
Cleavage of PARP. oncotarget.com
Downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xl. uni-muenchen.deoncotarget.comnih.gov
The induction of apoptosis by this compound appears to be independent of MET status in some cell lines. aacrjournals.orguni-muenchen.de
Cell Cycle Progression Analysis
This compound has been observed to cause cell cycle arrest in cancer cells. aacrjournals.orgnih.govmdpi.comuni-muenchen.denih.gov Multiple studies report that this compound primarily induces a G2/M cell cycle arrest. aacrjournals.orgnih.govmdpi.comdovepress.comnih.govnih.govaacrjournals.org This is in contrast to other MET inhibitors like crizotinib (B193316) and PHA-665752, which typically induce a G0/G1 arrest. dovepress.comnih.govaacrjournals.org
Flow cytometric analysis of DNA content has revealed that this compound treatment leads to an accumulation of cells in the G2/M phase and a corresponding decrease in the G1 phase population. aacrjournals.orgnih.gov This G2/M arrest is associated with an increase in Cyclin B1 expression, a key regulator of the G2/M checkpoint. mdpi.comuni-muenchen.denih.gov The induction of G2/M arrest by this compound has been observed independently of MET status. aacrjournals.orguni-muenchen.de
Spheroid and Three-Dimensional (3D) Tumor Growth Models
Three-dimensional spheroid models are used to better mimic the in vivo solid tumor environment compared to traditional 2D cell cultures. mdpi.comnih.gov Preclinical studies have utilized these models to assess the efficacy of this compound in a more physiologically relevant setting.
This compound has been shown to inhibit the growth of 3D spheroids derived from cancer cell lines, including neuroblastoma. mdpi.comnih.govnih.gov Studies in neuroblastoma spheroids demonstrated that this compound inhibits spheroid tumor formation and progression in a concentration-dependent manner, suppressing the viable cells within the spheroid. mdpi.comnih.gov This indicates that this compound maintains its anti-tumor activity in a 3D microenvironment.
Kinase Selectivity Profiling and Off-Target Effects
While initially characterized as a selective MET inhibitor, preclinical investigations have revealed that this compound exhibits activity against other targets, leading to off-target effects. wikipedia.orgnih.govnih.govnih.govtandfonline.comrsc.orgnih.govthno.org
Early studies suggested this compound binds to the dephosphorylated MET kinase in vitro and inhibits constitutive and HGF-induced MET phosphorylation. wikipedia.orgdovepress.comresearchgate.net However, subsequent research has questioned whether MET inhibition is the primary mechanism of action for this compound's cytotoxic effects. wikipedia.orgnih.govaacrjournals.orgnih.govnih.govtandfonline.comdovepress.comuni-muenchen.denih.govaacrjournals.org
Several studies suggest that this compound's cytotoxic activity is independent of its ability to bind or inhibit MET. aacrjournals.orgnih.govtandfonline.comdovepress.comuni-muenchen.denih.gov Instead, evidence points towards this compound acting as a microtubule-targeting agent, disrupting microtubule polymerization. wikipedia.orgnih.govnih.govdovepress.comnih.govaacrjournals.orgthno.orgresearchgate.net This microtubule disruption is believed to underlie its cytotoxic activity and the observed G2/M cell cycle arrest. nih.govdovepress.comnih.govaacrjournals.orgresearchgate.net
Kinase profiling studies have also identified other potential off-targets. For instance, this compound has been reported to inhibit GSK3α and GSK3β, which may contribute to its anti-cancer activity in certain contexts, such as acute myeloid leukemia (AML). nih.govnih.gov
Migration and Invasion Assays
Cell migration and invasion are critical processes in cancer metastasis. nih.govfrontiersin.org Preclinical studies have investigated the effects of this compound on the migratory and invasive potential of cancer cells using in vitro assays.
While the primary focus of many studies has been on proliferation and apoptosis, some research indicates that this compound can reduce invasion and metastasis in preclinical models. nih.govdovepress.com Assays such as transwell migration and invasion assays and wound healing assays are typically used to evaluate these cellular behaviors. researchgate.netnih.govfrontiersin.org Although specific data tables for this compound's effects on migration and invasion were not extensively detailed in the provided search results, the reported anti-metastatic effects in vivo suggest an impact on these processes. nih.govdovepress.comtandfonline.com
Xenograft Models
Xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice, serve as a crucial step in the preclinical evaluation of anticancer agents like this compound. These models aim to mimic aspects of human tumor growth and progression in a living system. This compound has been investigated in multiple xenograft models derived from various human cancers, including breast cancer, lung cancer, gastric cancer, and multiple myeloma. plos.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govsemanticscholar.org
Assessment of Tumor Growth Inhibition
Studies in xenograft models have demonstrated that this compound can inhibit tumor growth. In subcutaneous breast cancer xenografts, this compound exhibited significant antitumor activity. plos.orgsemanticscholar.org Similarly, in nude mice bearing human lung cancer EBC-1 or H460 cells, oral administration of this compound inhibited tumor growth. researchgate.net
Research using ectopic SNU5 (human gastric cancer cell line) xenografts in athymic nude mice showed that single-agent this compound inhibited tumor growth. researchgate.netaacrjournals.org Compared to the vehicle-treated group, single-agent this compound achieved a 19% inhibition of tumor growth measured on Day 8. aacrjournals.org Combinations of this compound with other agents, such as Pazopanib (B1684535) (a VEGFR inhibitor), demonstrated additive antitumor activity, resulting in a greater inhibition of tumor growth (38-46%) than either agent alone in SNU5 xenografts. aacrjournals.org
In a multiple myeloma xenograft model, this compound treatment resulted in a median lower tumor volume compared to control groups. nih.gov While the efficacy in this specific xenograft model was noted as not being as dramatic as observed in cell line models, it still indicated an inhibitory effect on tumor growth in vivo. nih.gov
The mechanism of tumor growth inhibition by this compound in xenograft models may involve its effects on targets like MET and potentially other pathways, including the disruption of microtubule assembly, which can lead to cell cycle arrest. researchgate.netnih.govaacrjournals.orgnih.gov
Here is a summary of tumor growth inhibition data from select xenograft studies:
| Cancer Type | Xenograft Model (Cell Line) | Treatment (this compound) | Tumor Growth Inhibition (%) (vs Control) | Reference |
| Breast Cancer | Subcutaneous (1833 cells) | Single Agent | Significant Inhibition | plos.orgsemanticscholar.org |
| Lung Cancer | EBC-1 | Oral Administration | Inhibition Observed | researchgate.net |
| Lung Cancer | H460 | Oral Administration | Inhibition Observed | researchgate.net |
| Gastric Cancer | SNU5 | Single Agent | 19% (at Day 8) | aacrjournals.org |
| Gastric Cancer | SNU5 | + Pazopanib (Combination) | 38-46% (at Day 8) | aacrjournals.org |
| Multiple Myeloma | Murine Xenograft (MM.1S) | Treatment regimen | Median lower tumor volume | nih.gov |
Note: Specific percentage inhibition data for all models were not uniformly available across the provided snippets.
Studies on Metastatic Progression and Suppression
This compound has demonstrated preclinical antimetastatic activity in vivo, particularly in models of bone metastasis. In a humanized mouse model of breast cancer bone metastasis, this compound exhibited dose-dependent antimetastatic activity. plos.orgsemanticscholar.orgnih.gov A dose of this compound that was suboptimal for reducing subcutaneous tumor growth still induced significant inhibition of metastatic growth of breast cancer cells in bone and led to a clear reduction in tumor-induced osteolysis. plos.orgsemanticscholar.orgnih.gov
Studies evaluating this compound in combination with Zoledronic Acid (ZA) in a breast xenograft model of bone metastases showed that the combination was more effective than single agents in delaying bone metastatic tumor growth in a preventive regimen. plos.orgsemanticscholar.org When administered in a therapeutic schedule, the combination delayed metastatic progression and improved survival. plos.orgsemanticscholar.org
The in vivo preclinical antimetastatic activity of this compound has also been assessed in an orthotopic murine model of human colon carcinoma. plos.org These findings suggest that targeting MET with this compound may have therapeutic value in treating bone metastases from breast cancer and potentially impact metastatic progression in other cancer types. plos.orgsemanticscholar.orgnih.gov
Evaluation of Angiogenesis Modulation in Vivo
While direct quantitative data on this compound's specific modulation of angiogenesis markers or vessel density in xenograft models were not extensively detailed in the provided information, the role of its primary target, the MET receptor tyrosine kinase, in angiogenesis is recognized. aacrjournals.orguni-muenchen.de The HGF/c-MET axis is known to play a role in various physiological processes, including angiogenesis. aacrjournals.org
Preclinical studies investigating combinations of agents targeting both VEGFR and MET pathways suggest a link between MET inhibition and angiogenesis. For instance, the hypothesis that VEGFR inhibitors would be more effective when combined with MET inhibitors is based partly on the understanding that suppressing VEGFR signaling can promote MET activation, which may contribute to processes like invasion and metastasis, often linked to angiogenesis. researchgate.netaacrjournals.org Multi-targeted tyrosine kinase inhibitors with efficacy against both VEGF and MET receptors have shown enhanced angiogenesis inhibition in preclinical models of neuroendocrine tumors. uni-muenchen.de Furthermore, an antagonist of HGF, the ligand for MET, has been shown to inhibit angiogenesis in a xenograft model, providing indirect evidence for the involvement of the HGF/MET axis in this process. nih.gov
These findings collectively suggest that by targeting MET, this compound may indirectly influence angiogenesis within the tumor microenvironment in xenograft models, although specific in vivo studies focusing solely on this aspect of this compound's activity were not prominently featured in the search results.
Clinical Research Trajectory and Outcomes
Early Phase Clinical Trials (Phase I/II)
The initial clinical development of tivantinib centered on establishing its tolerability, defining appropriate dosing, and identifying early signals of anti-tumor activity, both as a monotherapy and in combination with other agents. These early-phase studies were crucial in shaping the subsequent investigation of the compound.
Phase I trials for this compound were designed to meticulously evaluate the compound's behavior in patients with advanced solid tumors, focusing on identifying a safe and effective dose for further studies.
In an open-label, phase I dose-escalation study involving 79 patients with advanced solid tumors refractory to standard therapy, a maximum tolerated dose (MTD) was not formally determined. aacrjournals.orgaacrjournals.org this compound was administered at thirteen dose levels, ranging from 10 mg to 360 mg twice a day. aacrjournals.orgaacrjournals.org The dose of 360 mg twice daily was found to be well tolerated, although dose-limiting toxicities, including leukopenia, neutropenia, thrombocytopenia, vomiting, and dehydration, were observed in two patients at this level. aacrjournals.orgaacrjournals.org
In combination therapy trials, the recommended phase II dose (RP2D) was established. When combined with gemcitabine (B846) in a Phase I study, no dose-limiting toxicities were observed during the escalation phase, and the RP2D of this compound was determined to be 360 mg twice a day, which was its monotherapy dose. nih.gov Similarly, in a Phase I trial combining this compound with sorafenib (B1663141), the RP2D was this compound 360 mg twice daily and sorafenib 400 mg twice daily for most cancer types. nih.gov However, for patients with hepatocellular carcinoma (HCC), the this compound starting dose was reduced to 240 mg twice daily due to an increased incidence of severe neutropenia observed in a concurrent study. nih.gov
A Phase I study in children with refractory solid tumors established an RP2D of 240 mg/m²/dose of this compound administered twice daily with food. nih.gov
| Trial Type | Combination Agent | Patient Population | This compound RP2D | Reference |
|---|---|---|---|---|
| Monotherapy | N/A | Advanced Solid Tumors (CYP2C19 Extensive Metabolizers) | 360 mg BID | nih.gov |
| Monotherapy | N/A | Advanced Solid Tumors (CYP2C19 Poor Metabolizers) | 240 mg BID | nih.gov |
| Combination | Gemcitabine | Advanced/Metastatic Solid Tumors | 360 mg BID | nih.gov |
| Combination | Sorafenib | Advanced Solid Tumors (General) | 360 mg BID | nih.gov |
| Combination | Sorafenib | Hepatocellular Carcinoma (HCC) | 240 mg BID | nih.gov |
| Monotherapy | N/A | Pediatric Refractory Solid Tumors | 240 mg/m²/dose BID | nih.gov |
Different dosing schedules for this compound were explored in early trials to optimize its administration. A key Phase I monotherapy study initially evaluated an intermittent dosing schedule of twice-daily administration for 14 days followed by a 7-day rest period within a 21-day cycle. aacrjournals.orgaacrjournals.org The study was later amended to include continuous dosing based on findings from a concurrent trial. aacrjournals.org
In a Phase I study combining this compound with gemcitabine, several administration schedules were tested. nih.gov These included administering this compound continuously twice a day for 2, 3, or 4 weeks of a 28-day cycle, as well as a 5-day on, 2-day off schedule. nih.gov
A Phase II study in patients with HCC randomized participants to receive this compound at either 360 mg twice daily or 240 mg twice daily, or a placebo. prnewswire.co.uknih.gov Due to the incidence of neutropenia in the higher dose group, the protocol was amended to reduce the dose to 240 mg twice daily for all patients receiving the drug. nih.govdaiichisankyo.com
The metabolism of this compound is primarily handled by the enzyme CYP2C19, which is known for its genetic polymorphisms. This led to a dedicated Phase I study to examine the influence of CYP2C19 status on the drug's safety and pharmacokinetics. nih.gov The study enrolled patients with solid tumors categorized as either extensive metabolizers (EMs) or poor metabolizers (PMs). nih.gov
The results showed a significant difference in drug exposure between the two groups. At a dose of 240 mg twice daily, PMs had a 1.9-fold higher area under the curve (AUC) compared to EMs. nih.gov This difference in metabolism and exposure directly influenced tolerability and led to the determination of two distinct recommended Phase II doses: 360 mg twice daily for EMs and a lower dose of 240 mg twice daily for PMs. nih.gov This finding underscored the importance of pharmacogenomic profiling in optimizing this compound dosing. nih.gov
Early phase trials of this compound as a single agent demonstrated preliminary signs of anti-tumor activity. In a Phase I study involving patients with a range of advanced solid tumors, 3.8% of participants achieved a partial response, and a notable 50.6% experienced stable disease for a median duration of 19.9 weeks. aacrjournals.orgaacrjournals.org Another Phase I study reported confirmed partial responses in two patients with non-small-cell lung cancer (NSCLC). nih.gov
| Efficacy Endpoint | This compound Arm (Median) | Placebo Arm (Median) | Hazard Ratio (HR) | p-value | Reference |
|---|---|---|---|---|---|
| Overall Survival (OS) | 7.2 months | 3.8 months | 0.38 | 0.01 | prnewswire.co.uknih.gov |
| Time to Progression (TTP) | 2.7-2.9 months | 1.4-1.5 months | 0.43 | 0.03 | prnewswire.co.uknih.govtandfonline.com |
| Progression-Free Survival (PFS) | 2.2-2.4 months | 1.5 months | 0.45 | 0.02 | prnewswire.co.uknih.govtandfonline.com |
The potential for this compound to work synergistically with other anti-cancer agents was explored in early-phase combination trials.
A Phase I study evaluated this compound in combination with gemcitabine in 74 patients with advanced solid tumors. nih.gov The combination was found to be tolerable, and among the 56 patients assessable for response, 11 (20%) achieved a partial response and 26 (46%) had stable disease. nih.govelsevierpure.com Notably, 15 of these patients (27%) maintained stable disease for over four months. nih.govelsevierpure.com
| Trial | Combination Agent | Tumor Types | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|---|---|---|---|---|---|
| Phase I | Gemcitabine | Advanced Solid Tumors | 20% | 66% (PR + SD) | nih.gov |
| Phase I | Sorafenib | All Patients | 12% | 58% | nih.gov |
| Melanoma | 26% | 63% | nih.gov | ||
| Renal Cell Carcinoma (RCC) | 15% | 90% | nih.gov | ||
| Hepatocellular Carcinoma (HCC) | 10% | 65% | nih.gov |
Dose Escalation and Tolerability Assessments
Advanced Phase Clinical Trials (Phase II/III)
The clinical development of this compound, a selective, orally administered inhibitor of the c-MET receptor tyrosine kinase, has been extensively evaluated in a variety of solid tumors. Advanced phase clinical trials, particularly Phase II and III studies, have sought to determine its efficacy and place in the therapeutic landscape. These trials have spanned multiple cancer types, with a significant focus on hepatocellular carcinoma and non-small cell lung cancer.
Studies in Hepatocellular Carcinoma (HCC)
Two major Phase III trials were conducted to confirm these findings: METIV-HCC and JET-HCC.
The JET-HCC trial was a similar Phase III study conducted in Japan, also focusing on patients with MET-high inoperable HCC previously treated with sorafenib. The primary endpoint for this study was progression-free survival (PFS). firstwordpharma.com Much like the METIV-HCC study, the JET-HCC trial did not meet its primary endpoint, with top-line results indicating no significant difference in PFS between the this compound and placebo arms. firstwordpharma.com
Trials in Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer, this compound was primarily investigated in combination with erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Preclinical and early clinical studies suggested a potential synergistic effect between MET and EGFR inhibition.
Research in Other Solid Tumor Indications
The clinical investigation of this compound extended to a range of other solid tumors, predominantly in the Phase II setting.
Gastric Cancer: A single-arm Phase II study evaluated this compound monotherapy in Asian patients with previously treated metastatic gastric cancer. The study reported a disease control rate (DCR) of 36.7%, though no objective responses were observed. The median progression-free survival was 43 days. asco.orgnih.gov Another Phase II study explored this compound in combination with FOLFOX for previously untreated metastatic gastric or gastroesophageal junction adenocarcinoma, showing a response rate and PFS in the range of historical controls for FOLFOX alone. asco.org
Colorectal Cancer (CRC): In a Phase II trial of patients with wild-type KRAS metastatic CRC, this compound was added to a regimen of irinotecan (B1672180) and cetuximab. The trial did not meet its primary endpoint of progression-free survival, although a trend toward prolonged PFS was observed (8.3 months vs. 7.3 months with placebo). daiichisankyo.comnih.gov The objective response rate was 45% in the this compound arm compared to 33% in the control arm. daiichisankyo.com Another Phase II study of this compound and cetuximab in patients with acquired resistance to EGFR inhibitors and MET overexpression showed an objective response rate of 9.8%. nih.gov
Renal Cell Carcinoma (RCC): A randomized Phase II trial (SWOG S1107) evaluated this compound alone or in combination with erlotinib in patients with papillary RCC. The study was closed after the first stage as neither arm demonstrated an objective response. nih.gov Median PFS was 2.0 months for this compound monotherapy and 3.9 months for the combination.
Pancreatic Cancer: this compound was evaluated in a randomized Phase II study against gemcitabine in treatment-naïve patients with unresectable locally advanced or metastatic pancreatic adenocarcinoma. drugbank.com
No dedicated Phase II/III clinical trial results for this compound in melanoma were prominently found in the searched literature.
Analysis of Clinical Efficacy: Progression-Free Survival, Overall Survival, and Disease Control Rates
The clinical efficacy of this compound across its advanced phase trials has been varied, with initial promising signals in Phase II studies that were largely not replicated in subsequent Phase III trials. A detailed analysis of key efficacy endpoints provides insight into its therapeutic potential and limitations.
For non-small cell lung cancer , the Phase III MARQUEE trial of this compound plus erlotinib demonstrated a statistically significant improvement in median PFS (3.6 months vs. 1.9 months for erlotinib plus placebo). nih.gov Despite this, there was no corresponding benefit in median OS (8.5 months vs. 7.8 months). nih.gov A meta-analysis of NSCLC trials indicated that this compound combination therapy prolonged PFS but not OS. nih.gov
In other solid tumors, the efficacy signals were modest. In gastric cancer , a Phase II monotherapy trial reported a disease control rate of 36.7% and a median PFS of 43 days. nih.gov For colorectal cancer , a Phase II combination study showed a median PFS of 8.3 months with this compound versus 7.3 months for placebo, and an objective response rate of 45% versus 33%, respectively. daiichisankyo.comnih.gov In papillary renal cell carcinoma , a Phase II study showed a median PFS of 2.0 months with this compound monotherapy and no objective responses. nih.gov In triple-negative breast cancer , the objective response rate was 5%, and the 6-month PFS rate was also 5%. nih.gov
Interactive Data Table of this compound Clinical Trial Efficacy
| Cancer Type | Trial Phase | Treatment Arm | Placebo/Control Arm |
|---|
Discrepancies and Challenges in Clinical Trial Outcomes between Phases
A significant challenge in the clinical development of this compound has been the discrepancy between the promising results of Phase II studies and the negative outcomes of subsequent Phase III trials, particularly in hepatocellular carcinoma. Several factors have been proposed to explain these inconsistencies. nih.gov
One of the primary challenges relates to patient selection and biomarker validation . The encouraging Phase II results in HCC were observed in a subgroup of patients with MET-high tumors. onclive.com However, the Phase III trials, while enrolling for MET-high status, may have faced issues with the consistency and methodology of MET expression analysis. nih.gov The laboratory and potentially the criteria for determining MET-high status differed between the Phase II and Phase III studies, which could have led to the enrollment of a patient population in the Phase III trials that was less likely to benefit from this compound. nih.gov
Differences in study design and patient population between the phases may have also contributed to the divergent outcomes. The sample size of the Phase II HCC study was relatively small (107 patients), which can sometimes lead to an overestimation of the treatment effect. onclive.comnih.gov Furthermore, the patient population in the Phase III trials may have had different underlying prognostic factors compared to the Phase II study population. nih.gov
Drug formulation and dosing have also been identified as potential contributing factors. The formulation of this compound was different in the Phase III METIV-HCC trial (tablet) compared to the Phase II study (capsule). nih.gov Additionally, due to a higher incidence of neutropenia observed in the initial phase of the METIV-HCC trial, the dose of this compound was reduced. nih.govnih.gov This lower dose in the Phase III study might have compromised the efficacy that was observed at higher doses in the Phase II trial. nih.gov
The failure of this compound to transition from promising Phase II results to positive Phase III outcomes underscores the inherent challenges in oncology drug development, including the complexities of biomarker-driven trial design, the potential for bias in smaller studies, and the critical importance of consistent dosing and formulation. onclive.comnih.gov
Biomarker Research and Patient Stratification
Prognostic Biomarkers
Prognostic biomarkers provide information about the likely course of a disease, independent of treatment. In the context of tivantinib, several biomarkers have been investigated for their prognostic value in patients with advanced HCC.
Circulating Biomarkers (e.g., MET, Hepatocyte Growth Factor [HGF], Alpha-Fetoprotein [AFP], Vascular Endothelial Growth Factor [VEGF])
Circulating biomarkers in the blood have also been explored for their prognostic significance in patients receiving this compound. Studies have evaluated circulating levels of MET, HGF, AFP, and VEGF.
The association between circulating VEGF levels and survival has been less clear, with some studies indicating a non-significant association. nih.govresearchgate.netnih.gov
Table 1: Prognostic Value of Tumor and Circulating Biomarkers in Second-Line HCC (ARQ 197-215 Study)
| Biomarker | Assessment Method | Prognostic Value for Overall Survival |
| Tumor MET Status | Immunohistochemistry | Associated with shorter survival (MET-High) tandfonline.comnih.govasco.org |
| Circulating MET | ELISA | Correlated with shorter survival (High status) nih.govasco.orgresearchgate.netnih.gov |
| Circulating HGF | ELISA | Correlated with shorter survival (High status) nih.govasco.orgresearchgate.netnih.gov |
| Circulating AFP | ELISA | Correlated with shorter survival (High status, 75th percentile) dovepress.comasco.org |
| Circulating VEGF | ELISA | Non-significant association observed nih.govresearchgate.netnih.gov |
Predictive Biomarkers for Therapeutic Response to this compound
Predictive biomarkers help identify patients who are more likely to respond to a specific treatment. Tumor MET status has emerged as a key predictive biomarker for response to this compound, particularly in HCC.
Table 2: Efficacy Outcomes in MET-High HCC Patients Treated with this compound vs. Placebo (ARQ 197-215 Study)
| Endpoint | This compound (MET-High) | Placebo (MET-High) | Hazard Ratio (95% CI) | p-value | Source |
| Median TTP (months) | 2.7 | 1.4 | 0.43 (0.19–0.97) | 0.03 | dovepress.comtandfonline.comtandfonline.com |
| Median PFS (months) | 2.2 | 1.4 | 0.45 (0.21–0.95) | 0.02 | dovepress.comtandfonline.comtandfonline.com |
| Median OS (months) | 7.2 | 3.8 | 0.38 (0.18–0.81) | 0.01 | dovepress.comtandfonline.comtandfonline.com |
| Disease Control Rate | 50% | 20% | - | - | tandfonline.comtandfonline.com |
While tumor MET status has shown predictive value, other circulating biomarkers like MET, HGF, and AFP have primarily demonstrated prognostic rather than predictive capabilities for this compound response. nih.govasco.orgresearchgate.netascopubs.org
Role of Genetic Mutations and Amplifications in Sensitivity and Resistance (e.g., KRAS, MYCN, c-MET Gene Copy Number)
Genetic alterations, including mutations and amplifications, can influence the sensitivity or resistance of tumors to targeted therapies. Research has explored the role of genes such as KRAS, MYCN, and c-MET gene copy number in the context of this compound.
While this compound was developed as a MET inhibitor, studies investigating the direct correlation between c-MET gene copy number (amplification) and response to this compound have yielded complex results. Some research suggests that while MET amplification can lead to increased MET protein levels and activation of downstream pathways, the cytotoxic activity of this compound may not be solely dependent on c-MET gene copy number or even MET expression. aacrjournals.orgresearchgate.netnih.govmdpi.com
In NSCLC, MET amplification is observed in a subset of patients and can be a mechanism of acquired resistance to EGFR inhibitors. mdpi.comnih.govdovepress.com Although this compound has been studied in NSCLC, the relationship between MET amplification and response to this compound has been debated, with some studies suggesting that correlation with clinical activity was found primarily when testing for MET protein expression by IHC rather than gene amplification. tandfonline.comnih.gov
Mutations in KRAS are common in NSCLC and are often associated with resistance to targeted therapies. nih.gov The MET oncogene may be implicated in the progression of KRAS-mutant tumors, and MET amplification can co-occur with KRAS mutations. nih.gov Exploratory analyses in studies combining this compound with erlotinib (B232) in KRAS-mutant NSCLC have been conducted, but the specific role of KRAS mutation as a predictive marker for this compound monotherapy is not clearly established in the provided search results. nih.gov
The role of MYCN amplification, particularly relevant in neuroblastoma, in predicting sensitivity or resistance to this compound has also been investigated. Preclinical studies in neuroblastoma cell lines, including those with and without MYCN amplification, have shown that this compound can inhibit cell proliferation and induce apoptosis, suggesting potential activity regardless of MYCN status, although further clinical validation is needed. nih.gov
The understanding of how specific genetic mutations and amplifications beyond c-MET gene copy number directly influence sensitivity or resistance to this compound is still evolving and may be intertwined with the ongoing discussion about this compound's precise mechanism of action.
Pharmacodynamic Biomarker Assessment in Clinical Samples
Pharmacodynamic biomarkers are used to measure the biological effects of a drug on its target or downstream pathways in clinical samples. Assessing these biomarkers in patients treated with this compound helps to confirm target engagement and understand the drug's activity.
Assessment of tumor samples before and after this compound treatment has also been performed to evaluate changes in MET expression and phosphorylation. Some studies have reported a decrease in tumor MET levels in patients treated with this compound. nih.govtandfonline.com However, conflicting findings regarding this compound's ability to directly inhibit MET phosphorylation in all contexts have been reported, aligning with the discussion about its potential non-MET related mechanisms. aacrjournals.orgresearchgate.netnih.govtandfonline.com
Other pharmacodynamic markers explored include phosphorylated MET (p-MET) and phosphorylated FAK (p-FAK) in tumor tissue, as well as circulating levels of HGF and VEGF. aacrjournals.org Changes in circulating HGF levels over time have been shown to correlate with outcomes. asco.orgascopubs.org A study combining this compound with bevacizumab also evaluated changes in serum bFGF, observing that this compound reversed the upregulation of bFGF caused by bevacizumab. nih.gov This suggests potential pharmacodynamic effects on angiogenic pathways.
The pharmacodynamic data, particularly the observed decrease in circulating MET and changes in other markers, provide some evidence of this compound's biological effects in patients, although the precise targets and pathways involved continue to be a subject of research.
Mechanisms of Resistance to Tivantinib
Identification of Intrinsic and Acquired Resistance Pathways
Intrinsic resistance to targeted therapies, including kinase inhibitors, can be present before treatment begins due to genetic alterations within the drug target or other signaling molecules. aacrjournals.org Acquired resistance, on the other hand, develops after an initial response to therapy, indicating that the tumor cells have developed mechanisms to evade the drug's effects. aacrjournals.org
While tivantinib was initially considered a selective c-MET inhibitor, studies have shown its cytotoxic activity is independent of c-MET binding, complicating the understanding of resistance mechanisms solely based on c-MET alterations. aacrjournals.orgmdpi.com However, in the context of c-MET targeted therapy, mechanisms of acquired resistance can include target gene modification, such as amplification of the MET gene, or the activation of "bypass tracks" which are compensatory signaling loops. aacrjournals.orgnih.gov
Role of c-MET-Independent Resistance Mechanisms
Given that this compound's mechanism of action extends beyond c-MET inhibition, resistance can also arise through pathways unrelated to c-MET. Research indicates that this compound disrupts microtubule polymerization, suggesting that alterations affecting tubulin or microtubule dynamics could contribute to resistance. aacrjournals.orgaacrjournals.orgmdpi.com For instance, overexpression of βIII-tubulin or alterations in the β-tubulin gene have been reported as mechanisms of resistance to microtubule inhibitor-treated cells. aacrjournals.org
Studies have shown that this compound exhibits cytotoxic activity in various cancer cells by disrupting microtubule function, independent of cellular c-MET status. aacrjournals.orgaacrjournals.org This highlights the importance of investigating c-MET-independent mechanisms when studying this compound resistance.
Investigation of Multidrug Resistance Proteins (e.g., ABCG2-Mediated Resistance)
Multidrug resistance (MDR) proteins, particularly ATP-binding cassette (ABC) transporters, play a critical role in conferring drug resistance by pumping drugs out of cells. mdpi.comimrpress.com Several studies have investigated the interaction of this compound with ABC transporters.
While some earlier reports suggested this compound might overcome ABCB1-mediated MDR, more recent research indicates a complex relationship with ABC transporters, particularly ABCG2. aacrjournals.orgmdpi.com Studies have demonstrated that ABCG2 overexpression can significantly reduce the sensitivity of cancer cells to this compound. mdpi.comnih.govnih.govresearchgate.net
Research using docking analysis and ATPase assays has shown a strong interaction between this compound and ABCG2, with this compound stimulating ABCG2 ATPase activity in a concentration-dependent manner, suggesting it is a substrate of this transporter. nih.govnih.govresearchgate.net Furthermore, this compound treatment has been observed to upregulate ABCG2 protein expression, which can lead to increased resistance to ABCG2 substrate drugs like mitoxantrone. mdpi.comnih.govnih.govresearchgate.net This suggests that ABCG2 overexpression is a factor contributing to acquired resistance to this compound and may have clinical implications, warranting monitoring of ABCG2 levels in patients receiving this compound. mdpi.comnih.govnih.gov
The following table summarizes findings related to ABCG2 and this compound resistance:
| Study | Cell Lines Used | Key Finding |
| Wu et al. (2020) nih.govnih.govresearchgate.net | Cancer cell lines, ABCG2-transfected HEK293 cells | ABCG2 overexpression confers resistance to this compound; this compound is an ABCG2 substrate and induces ABCG2 expression. |
| Katayama et al. (2013) aacrjournals.orgaacrjournals.org | K562, CEM, and KB3-1 cells overexpressing various ABC transporters (MDR1, MRP1, BCRP) | This compound showed cytotoxic activity against cells overexpressing MDR1, MRP1, or BCRP, suggesting it might overcome ABC transporter-mediated resistance. |
Note: The findings from Katayama et al. aacrjournals.orgaacrjournals.org and Wu et al. nih.govnih.govresearchgate.net appear to present differing perspectives on this compound's interaction with ABC transporters, particularly BCRP (ABCG2). This highlights the complexity of these interactions and the need for further research.
Adaptive Responses and Activation of Alternative Oncogenic Pathways
Tumor cells can develop resistance to targeted therapies through adaptive responses, which often involve the reactivation of key signaling pathways or the activation of parallel survival pathways. frontiersin.orgascopubs.org This can occur through feedback loops that circumvent the inhibited pathway. ascopubs.org
In the context of targeted therapies, including those aimed at c-MET or other pathways potentially affected by this compound, the activation of alternative oncogenic pathways can serve as a bypass mechanism leading to resistance. aacrjournals.orgimrpress.comnih.govfrontiersin.org For example, in non-small cell lung cancer (NSCLC), resistance to EGFR or c-MET inhibitors can involve the activation of alternative signaling pathways such as the RAS-MAPK or PI3K/AKT pathways. frontiersin.orgfrontiersin.orgmdpi.com
While this compound's primary target is debated, its impact on various signaling cascades, including PI3K/AKT, JAK/STAT, and Ras/Raf pathways, has been observed. mdpi.com Adaptive resistance mechanisms involving the reactivation or activation of these or other pathways could potentially contribute to reduced sensitivity to this compound. ascopubs.orgfrontiersin.orgmdpi.com
Combination Therapeutic Strategies
Rationale for Combined Modality Approaches
The rationale for combining tivantinib with other therapeutic agents stems from the multifaceted nature of cancer progression and treatment resistance. Tumors often rely on multiple signaling pathways for growth, survival, and metastasis. Targeting a single pathway may lead to the activation of alternative routes, allowing cancer cells to evade the effects of the drug.
Overcoming Resistance Mechanisms
Resistance to targeted therapies is a significant challenge in oncology. Tumors can develop resistance through various mechanisms, including the activation of bypass signaling pathways or the upregulation of drug efflux pumps. aacrjournals.orgfrontiersin.org For instance, the MET pathway has been identified as a mediator of tumor invasion and resistance following angiogenesis inhibition. nih.gov this compound's ability to inhibit MET may help overcome resistance to therapies that target other pathways. Additionally, this compound has shown activity against cells resistant to tubulin-binding agents, although it may also induce the expression of ABCG2, a drug efflux pump associated with resistance to certain drugs. aacrjournals.orgnih.gov
Achieving Synergistic or Additive Anti-Tumor Effects
Combining agents with different mechanisms of action can lead to synergistic or additive anti-tumor effects, where the combined effect is greater than the sum of the individual effects. Preclinical studies have shown that combining this compound with other agents can result in enhanced inhibition of cell proliferation. nih.gov For example, the combination of this compound and sorafenib (B1663141) has demonstrated additive or synergistic inhibition of cell proliferation in several human tumor cell lines. nih.gov
Targeting Multiple Signaling Pathways
Cancer cells often exhibit dysregulation of multiple signaling pathways that contribute to tumor growth, survival, and metastasis. These can include pathways such as RAS-MAPK, PI3K-AKT, STAT3, and NF-κB, among others. nih.govmdpi.comresearchgate.netescholarship.org this compound is known to obstruct several cell signaling pathways, including AKT, Ras/Raf, STAT, GSK3α/β, JNk/c-jun, and the NF-κB pathway. mdpi.com Combining this compound with inhibitors of other key pathways can simultaneously target multiple vulnerabilities in cancer cells, potentially leading to a more robust and durable anti-tumor response.
This compound in Combination with Tyrosine Kinase Inhibitors
This compound has been investigated in combination with other tyrosine kinase inhibitors (TKIs) to enhance its therapeutic effects and address resistance.
Sorafenib
Sorafenib is a multikinase inhibitor that targets several pathways involved in tumor growth and angiogenesis, including VEGFR and PDGFR, as well as Raf kinases. wikipedia.orgmims.comguidetopharmacology.orgdovepress.com Given the role of MET in tumor progression and resistance to therapies like sorafenib, combining this compound with sorafenib has been explored, particularly in hepatocellular carcinoma (HCC), where sorafenib is a standard treatment. dovepress.comnih.govtandfonline.com
| Tumor Type | Overall Response Rate | Disease Control Rate (≥8 weeks) |
| All Patients | 12% | 58% |
| Hepatocellular Carcinoma | 10% | 65% |
| Melanoma | 26% | 63% |
| Renal Cell Carcinoma | 15% | 90% |
| Breast Cancer | Not specified | 40% |
| NSCLC | 0% | 8% |
Data derived from a Phase I study of this compound + sorafenib in advanced solid tumors. nih.govresearchgate.netnih.gov
While a Phase I trial indicated potential, there were no Phase 2 or Phase 3 trials of this compound plus sorafenib in advanced HCC ongoing as of late 2021. frontiersin.org However, a confirmatory Phase III trial (NCT02029157) was planned to evaluate this compound in HCC patients with high c-Met expression who had progressed on sorafenib. nih.gov
Erlotinib (B232)
Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. wikipedia.orgguidetopharmacology.orgnih.gov Given that MET signaling can contribute to resistance to EGFR inhibitors, combining this compound with erlotinib has been investigated as a strategy to overcome such resistance and improve outcomes in NSCLC patients. amegroups.orgfrontiersin.org
A Phase I study combining this compound and erlotinib in patients with advanced solid tumors, including NSCLC, was conducted. amegroups.orgdovepress.com This combination therapy was considered safe and suggested that inhibiting multiple pathways could be a strategy to overcome drug resistance. dovepress.com
| Treatment Arm | Patient Population | Median Progression-Free Survival (months) | Overall Response Rate | Median Overall Survival (months) |
| Erlotinib + this compound | EGFR-mutant NSCLC | 13.0 cancernetwork.comunito.it | 61% cancernetwork.com | 25.5 cancernetwork.comunito.it |
| Erlotinib + Placebo | EGFR-mutant NSCLC | 7.5 cancernetwork.comunito.it | 43% cancernetwork.com | 20.3-20.0 cancernetwork.comunito.it |
Data derived from an exploratory analysis of the Phase III MARQUEE study in EGFR-mutant NSCLC patients. cancernetwork.comunito.it
Sunitinib
The combination of this compound and sorafenib, another tyrosine kinase inhibitor with anti-angiogenic properties, has shown synergistic anti-tumor activity in preclinical models. asco.org A phase I study evaluated the combination of this compound and sorafenib in patients with advanced solid tumors, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and melanoma. researchgate.net
Gemcitabine (B846)
This compound has also been investigated in combination with gemcitabine, a chemotherapy medication used to treat various cancers. wikipedia.org A phase Ib dose escalation study evaluated the combination of oral this compound with gemcitabine in patients with advanced solid tumors. nih.govresearchgate.net
In this study, 56 patients were evaluable for response. nih.govresearchgate.net Eleven patients (20%) achieved a partial response, and 26 patients (46%) had stable disease, with 15 of these patients achieving stable disease for over four months. nih.govresearchgate.net Ten of the 37 patients who showed clinical benefit had prior exposure to gemcitabine. nih.govresearchgate.net Early signs of anti-tumor activity were observed in non-small-cell lung cancer, ovarian, pancreatic, and cholangiocarcinoma. nih.gov
This compound in Combination with Anti-Angiogenic Agents (e.g., Bevacizumab)
Combining inhibition of the c-MET pathway with inhibition of the VEGF pathway has been hypothesized as a potential therapeutic strategy. nih.gov A phase 1 study investigated the combination of this compound with bevacizumab, an anti-VEGF-A antibody, in patients with advanced solid tumors. nih.govnih.gov
In this study, eleven patients received the combination treatment. nih.govnih.gov No objective clinical responses were observed. nih.gov Six patients experienced stable disease as their best response, while five patients had progressive disease. nih.gov The median number of cycles of therapy received was 3, with four patients receiving at least 6 months of treatment. nih.gov
Pharmacodynamic analysis showed that this compound reversed the upregulation of basic fibroblast growth factor (bFGF) caused by bevacizumab, which is considered a potential mechanism of resistance to VEGF pathway therapies. nih.govnih.gov this compound also reduced levels of both phospho-MET and tubulin in skin samples from patients. nih.govnih.gov
Preclinical and Clinical Evidence of Combination Efficacy
Preclinical data have shown that this compound inhibits MET activation in various human tumor cell lines and demonstrates anti-tumor activity in human tumor xenograft models. firstwordpharma.com this compound has also shown synergistic anti-tumor activity when combined with sorafenib in several tumor models. asco.org
Clinical trials have explored this compound in combination with various agents, including erlotinib, sorafenib, and gemcitabine. firstwordpharma.comaacrjournals.orgdovepress.comresearchgate.net
In a phase II trial (NCT00777309) in non-small cell lung carcinoma (NSCLC) patients with advanced disease and epidermal growth factor receptor (EGFR) mutations, a sub-analysis showed that adding this compound to erlotinib increased progression-free survival to 13 months compared to 7.5 months in the erlotinib plus placebo arm. firstwordpharma.comaacrjournals.org This sub-analysis included 109 patients, with 56 in the this compound plus erlotinib arm. firstwordpharma.com
The phase Ib study of this compound with gemcitabine in advanced solid tumors demonstrated preliminary anti-tumor activity with partial responses and stable disease observed in a notable proportion of patients. nih.govresearchgate.net
The phase I study of this compound in combination with bevacizumab did not observe objective clinical responses, although some patients achieved stable disease. nih.gov Pharmacodynamic data from this study suggested that this compound may influence resistance mechanisms to VEGF-targeted therapy and affect both MET and tubulin. nih.govnih.gov
Future Directions and Unresolved Questions in Tivantinib Research
Definitive Elucidation of Primary and Secondary Molecular Targets
A central and unresolved question in tivantinib research is the definitive identification of its molecular targets. While initially characterized as a c-MET inhibitor, a growing body of evidence suggests that its cytotoxic effects may be independent of MET signaling. nih.govaacrjournals.orgnih.gov Studies have shown that this compound exhibits anti-proliferative activity in both c-MET-addicted and non-addicted cancer cell lines with similar potency. aacrjournals.orgnih.gov
A significant secondary mechanism of action that has been proposed is the disruption of microtubule dynamics. nih.govaacrjournals.orgnih.gov Research has demonstrated that this compound can induce a G2/M cell cycle arrest, a characteristic effect of microtubule-targeting agents. nih.govaacrjournals.orgnih.gov In vitro assays have further shown that this compound inhibits tubulin polymerization. aacrjournals.org This is in contrast to other c-MET inhibitors like crizotinib (B193316) and PHA-665752, which typically induce a G0/G1 cell cycle arrest. nih.govaacrjournals.org
However, the assertion that this compound's primary antitumor activity stems from microtubule inhibition is not without debate. A notable counterargument is the lack of neurotoxicity, a common side effect of tubulin inhibitors, in patients treated with this compound. nih.gov This suggests that while this compound may interact with tubulin, its clinical effects might be more complex or context-dependent. Some studies also suggest that this compound may have other off-target effects, including the inhibition of glycogen (B147801) synthase kinase 3 (GSK3) alpha and beta. nih.govaacrjournals.org Definitive elucidation of the primary and secondary molecular targets of this compound is therefore a critical area for future research to understand its true mechanism of action and to guide its clinical application.
| Feature | This compound | Crizotinib/PHA-665752 |
| Proposed Primary Target | c-MET (disputed) | c-MET |
| Effect on Cell Cycle | G2/M arrest | G0/G1 arrest |
| Effect on Microtubules | Disrupts polymerization | No effect |
| Activity in c-MET non-addicted cells | Active | Inactive |
Refinement of Patient Selection Strategies Based on Biomarker Profiles
The initial clinical development of this compound heavily relied on MET expression as a biomarker for patient selection, particularly in hepatocellular carcinoma (HCC). nih.govdrugdiscoverynews.com Phase 2 studies suggested that patients with MET-high tumors derived greater benefit from this compound. nih.gov However, larger phase 3 trials failed to confirm this, leading to questions about the utility of MET as a predictive biomarker. nih.govonclive.com It has been suggested that high MET expression may be a prognostic factor for poor outcomes rather than a predictive marker for this compound efficacy. nih.govonclive.com
Future research needs to refine patient selection strategies by exploring a broader range of biomarkers. This includes not only tumor MET levels but also circulating biomarkers. nih.govascopubs.org Studies have investigated circulating levels of MET, hepatocyte growth factor (HGF), and alpha-fetoprotein (AFP) as potential prognostic indicators in HCC. nih.govnih.govascopubs.org For instance, high baseline circulating MET and HGF have been correlated with shorter survival. nih.gov
Furthermore, given the evidence for this compound's effects on microtubules, biomarkers related to cell proliferation, such as Ki67, have been proposed as potential predictors of response. institut-curie.org A deeper understanding of the molecular pathways affected by this compound, beyond just MET signaling, will be crucial for identifying more reliable and predictive biomarkers. This will likely involve multi-omic approaches to create comprehensive biomarker profiles that can accurately identify patients who are most likely to respond to this compound.
| Biomarker | Status in Research | Potential Role |
| Tumor MET Expression | Investigated (conflicting results) | Prognostic and potentially predictive |
| Circulating MET | Investigated | Prognostic |
| Circulating HGF | Investigated | Prognostic |
| Alpha-fetoprotein (AFP) | Investigated | Prognostic |
| Cell Proliferation Markers (e.g., Ki67) | Proposed | Predictive of response to antimitotic activity |
Development of Novel Combination Therapies and Sequential Regimens
Given the modest single-agent activity of this compound in many contexts, a key area of future research is the development of novel combination therapies and sequential regimens. The rationale for combination strategies is to target multiple pathways simultaneously, potentially overcoming resistance and enhancing therapeutic efficacy.
Clinical trials have already explored this compound in combination with various agents across different cancer types. These include:
Chemotherapy: Combinations with gemcitabine (B846), FOLFOX (folinic acid, fluorouracil, and oxaliplatin), and a regimen of carboplatin (B1684641) and pemetrexed (B1662193) have been evaluated in solid tumors, gastroesophageal cancer, and non-squamous non-small cell lung cancer (NSCLC) or malignant pleural mesothelioma, respectively. nih.govnih.govasco.org
Targeted Therapies: this compound has been tested with sorafenib (B1663141) in advanced solid tumors, including HCC, and with pazopanib (B1684535) in refractory solid tumors. nih.govnih.govresearchgate.net The combination with erlotinib (B232) has also been studied. aacrjournals.org
Other Agents: The combination with zoledronic acid has been investigated in the context of bone metastases. semanticscholar.org
Future efforts in this area should be guided by a more precise understanding of this compound's mechanism of action. For instance, if its primary effect is indeed microtubule disruption, combining it with agents that are synergistic with anti-mitotic drugs would be a rational approach. Sequential regimens, where this compound is administered before or after another therapy, also warrant investigation to optimize treatment outcomes and manage toxicities.
Potential Repurposing in Other Disease Contexts
While much of the clinical investigation of this compound has focused on common solid tumors like HCC and NSCLC, there is potential for its use in other disease contexts. The "off-target" effects of this compound may open up new therapeutic opportunities.
Preclinical studies have suggested potential activity in:
Thyroid Cancer: this compound has been shown to inhibit the growth of aggressive thyroid cancer cells, though this effect may be independent of MET inhibition. aacrjournals.orgresearchgate.net
Neuroendocrine Tumors: In vitro studies have indicated that this compound can have anti-proliferative and anti-migratory effects in human neuroendocrine tumor cells, likely through off-target mechanisms. nih.gov
Acute Myeloid Leukemia (AML): Research has suggested that this compound's inhibition of GSK3α and GSK3β could be therapeutically relevant in AML. nih.gov
Neuroblastoma: this compound has been shown to inhibit neuroblastoma cellular growth by blocking the cell cycle and inducing apoptosis. researchgate.netmdpi.com
Further preclinical and clinical investigations are needed to validate these findings and to explore the potential of this compound in a broader range of malignancies and possibly even non-cancerous conditions where its molecular targets may play a role. A systematic approach to drug repurposing, guided by a comprehensive understanding of its target profile, could unlock new applications for this compound.
Q & A
Q. What is the mechanism of action of tivantinib in targeting MET-high cancers?
this compound is a selective small-molecule inhibitor of the MET receptor tyrosine kinase, which binds to MET and blocks its activation. This inhibition disrupts downstream signaling pathways, including RAS-MAPK and PI3K-AKT, which are critical for tumor proliferation, survival, and metastasis. Preclinical studies demonstrate this compound-induced apoptosis in MET-expressing cancer cell lines .
Q. How is MET-high status determined in clinical trials for this compound?
MET-high status is typically assessed via immunohistochemistry (IHC) using tumor biopsy samples. Thresholds for positivity vary across trials; for example, in phase 3 studies, MET-high was defined as ≥50% of tumor cells staining with moderate-to-strong intensity. Gene amplification or mRNA expression levels may also complement IHC .
Q. What are the common adverse events (AEs) associated with this compound, and how are they graded?
Grade ≥3 AEs include neutropenia (OR = 11.76; 95% CI = 2.77–49.89) and leukopenia (OR = 14; 95% CI = 1.68–116.82), graded using the National Cancer Institute’s Common Toxicity Criteria. Anemia (Grade 1–4) is also reported but less frequently .
Q. What biomarkers are predictive of this compound response in hepatocellular carcinoma (HCC)?
MET-high expression is the primary biomarker. Patients with MET-high tumors showed improved median time to progression in phase 2 trials (HR = 0.43; 95% CI = 0.19–0.97), though phase 3 studies did not confirm this benefit. Secondary biomarkers may include RAS-MAPK pathway activation status .
Q. What endpoints are used to evaluate this compound’s efficacy in clinical trials?
Primary endpoints include overall survival (OS) and progression-free survival (PFS), measured using RECIST 1.1 criteria. Secondary endpoints often involve safety profiles (e.g., AE rates) and quality-of-life metrics .
Advanced Research Questions
Q. How should researchers address conflicting efficacy results between phase 2 and phase 3 trials of this compound in HCC?
Methodological steps include:
- Conducting meta-analyses using PRISMA guidelines to pool data from randomized controlled trials (RCTs).
- Applying sensitivity analysis to identify heterogeneity sources (e.g., dosing differences: 120 mg vs. 240 mg twice daily).
- Utilizing the Jadad Scale to assess trial quality, focusing on randomization, blinding, and attrition .
Q. What statistical methods are recommended for analyzing heterogeneous data in this compound trials?
Q. How can in vitro models inform this compound’s efficacy against MET amplification-driven resistance?
In vitro studies using lung cancer cell lines reveal that MET amplification activates ERBB3/PI3K signaling, bypassing EGFR inhibition. Co-targeting MET and EGFR in vitro restores sensitivity, suggesting combination therapies as a strategy to overcome resistance .
Q. What methodological considerations are critical when designing a phase 3 trial for this compound after promising phase 2 results?
Q. How can researchers optimize this compound dosing in clinical trials to balance efficacy and toxicity?
- Dose escalation : Start with 360 mg twice daily, reducing to 240 mg if toxicity occurs.
- Pharmacokinetic studies : Correlate drug exposure with MET inhibition and AE rates.
- Adaptive trial designs : Allow real-time dose adjustments based on interim safety/efficacy data .
Methodological Guidance for Researchers
- Meta-analysis protocols : Follow Cochrane Handbook guidelines, including data extraction by independent reviewers and heterogeneity assessment via I² .
- Trial design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate research questions. For example:
"Does this compound (240 mg BID) improve OS in MET-high HCC patients with sorafenib-resistant disease compared to placebo?" .
- Biomarker validation : Combine IHC with RNA sequencing to confirm MET-high status and exclude false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
